![molecular formula C15H15FN2OS2 B2398188 2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 801264-60-8](/img/structure/B2398188.png)

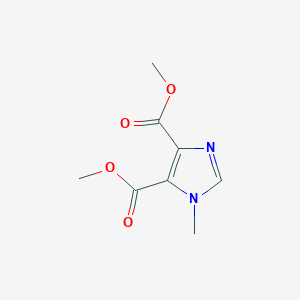

2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

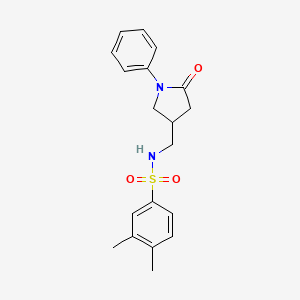

The compound is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied for their inhibitory activity against bacterial DNA gyrase B (GyrB) .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various techniques . For example, 2-phenyl-4,5,6,7-tetrahydrobenzo[d]thiazole was synthesized using iodine, o-DCB, and toluene .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Theoretical techniques such as Quantum Theory of Atoms In Molecules (QTAIM) calculations can be used to describe the molecular interactions .Mechanism of Action

Target of Action

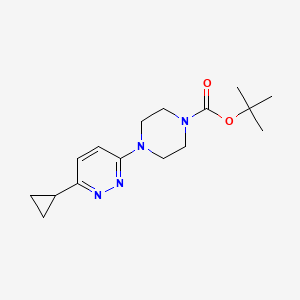

The primary targets of this compound are likely to be DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it acts as an inhibitor of bacterial DNA gyrase B (GyrB), preventing the supercoiling of DNA, which is a critical step in DNA replication . Similarly, it inhibits CK2 and GSK3β, preventing the phosphorylation and subsequent deactivation of PTEN .

Biochemical Pathways

The inhibition of GyrB affects the DNA replication pathway in bacteria, leading to the cessation of bacterial growth . On the other hand, the inhibition of CK2 and GSK3β prevents the deactivation of PTEN, affecting the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth .

Result of Action

The inhibition of GyrB leads to the cessation of bacterial growth, making this compound potentially useful as an antibacterial agent . The inhibition of CK2 and GSK3β prevents the deactivation of PTEN, potentially halting uncontrolled cell growth and proliferation, suggesting potential applications in cancer treatment .

Advantages and Limitations for Lab Experiments

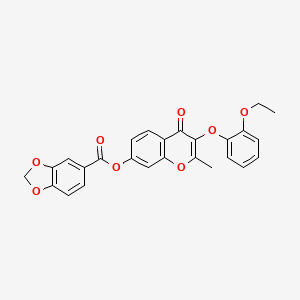

FTY720 has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and it has been extensively studied, which means that there is a large body of literature available on its properties and applications. FTY720 is also relatively stable and can be stored for long periods of time, which makes it a convenient compound to work with. However, there are also some limitations to the use of FTY720 in laboratory experiments. This compound can be toxic at high doses, and its effects on different cell types and tissues have not been fully characterized.

Future Directions

There are several future directions that could be pursued in the study of FTY720. One area of interest is the development of new synthetic methods for the production of FTY720 and its analogs, which could lead to the discovery of new compounds with improved properties. Another area of interest is the investigation of the effects of FTY720 on different cell types and tissues, which could lead to the identification of new therapeutic targets. Finally, the development of new formulations and delivery methods for FTY720 could lead to the development of new treatments for autoimmune diseases and cancer.

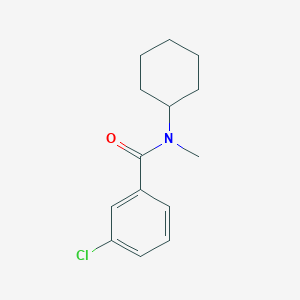

Synthesis Methods

The synthesis of FTY720 involves several steps, starting with the reaction of 4-fluorobenzenethiol with 2-bromo-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanone. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, FTY720. The synthesis of FTY720 has been optimized over the years, and several modifications to the original method have been proposed to improve the yield and purity of the product.

Scientific Research Applications

FTY720 has been extensively studied for its potential applications in scientific research, particularly in the field of immunology. This compound has been found to have immunomodulatory properties, and it has been shown to be effective in the treatment of several autoimmune diseases, such as multiple sclerosis, psoriasis, and inflammatory bowel disease. FTY720 has also been investigated for its potential use in cancer treatment, as it has been found to inhibit tumor growth and metastasis in several preclinical models.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2OS2/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h5-8H,1-4,9H2,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEXHMLAECLZKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Naphthalen-1-ylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2398105.png)

![1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398106.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2398107.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)

![Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2398113.png)

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2398117.png)

![Ethyl 1-[3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]piperidine-4-carboxylate](/img/structure/B2398118.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2398127.png)